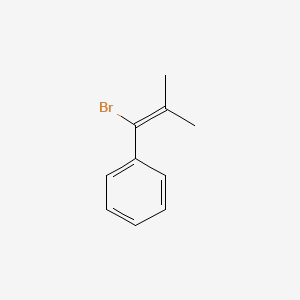Benzene, (1-bromo-2-methyl-1-propenyl)-
CAS No.: 5912-93-6
Cat. No.: VC20521060
Molecular Formula: C10H11Br
Molecular Weight: 211.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5912-93-6 |
|---|---|
| Molecular Formula | C10H11Br |
| Molecular Weight | 211.10 g/mol |
| IUPAC Name | (1-bromo-2-methylprop-1-enyl)benzene |
| Standard InChI | InChI=1S/C10H11Br/c1-8(2)10(11)9-6-4-3-5-7-9/h3-7H,1-2H3 |
| Standard InChI Key | XTFLDYNPYWZMAZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C(C1=CC=CC=C1)Br)C |
Introduction
Chemical Identity and Structural Features
The molecular formula of benzene, (1-bromo-2-methyl-1-propenyl)- is C₁₀H₁₁Br, with a molecular weight of 211.098 g/mol and an exact mass of 210.004 g/mol . The compound’s structure consists of a benzene ring attached to a propenyl group substituted at the 1-position with bromine and the 2-position with a methyl group (Figure 1). The LogP value of 3.83 indicates significant lipophilicity, suggesting favorable solubility in organic solvents .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁Br | |
| Molecular Weight | 211.098 g/mol | |
| Exact Mass | 210.004 g/mol | |
| LogP | 3.83 | |
| Synonyms | (1-Bromo-2-methylprop-1-enyl)benzene |
The bromine atom introduces electrophilic character to the propenyl chain, while the methyl group sterically influences reaction pathways. This combination makes the compound versatile in cross-coupling and cyclization reactions .
Synthesis Methods
Early Synthetic Approaches
Initial syntheses of benzene, (1-bromo-2-methyl-1-propenyl)- were reported in the 1970s–1980s. Volodarskii and Tikhonova (1975) utilized bromination of 2-methyl-1-propenylbenzene precursors using N-bromosuccinimide (NBS) in carbon tetrachloride, achieving moderate yields . Knorr and Lattke (1981) optimized this method by employing radical initiators like AIBN (azobisisobutyronitrile) to enhance regioselectivity .
Table 2: Representative Synthetic Conditions
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Radical Bromination | NBS, AIBN, CCl₄, Δ | 58% | |
| Dehydrohalogenation | AlCl₃, PPh₃, nitromethane, 80°C | 80% |
Modern Catalytic Strategies
Recent advances leverage transition metal catalysis. Liu et al. (2021) demonstrated the use of palladium catalysts in three-component couplings involving alkenylbenzaldehydes and arylboronic acids, where brominated propenyl intermediates analogous to benzene, (1-bromo-2-methyl-1-propenyl)- played key roles . Dehydration of tertiary alcohols using AlCl₃ and triphenylphosphine in nitromethane at 80°C has also proven effective for synthesizing related alkenes .
Physical and Chemical Properties
Spectroscopic Characterization
-
NMR: The ¹H NMR spectrum exhibits a doublet for the vinylic proton (δ 5.8–6.2 ppm) and a singlet for the methyl group (δ 1.9–2.1 ppm). The bromine atom deshields adjacent protons, causing downfield shifts .
-
MS: The molecular ion peak at m/z 210.004 corresponds to the exact mass, with fragmentation patterns dominated by loss of Br (79.9 Da) .
Stability and Reactivity
The compound is stable under inert atmospheres but prone to hydrolysis in humid conditions due to the electrophilic bromine. It participates in Suzuki-Miyaura couplings, Heck reactions, and cycloadditions, with the methyl group directing regiochemistry .
Applications in Organic Synthesis
Fluorofunctionalization Reactions
Liu et al. (2021) employed brominated propenylbenzene derivatives in enantioselective fluorofunctionalization, achieving vicinal stereocenters with >90% enantiomeric excess (ee). The bromine atom acted as a leaving group, enabling Pd-catalyzed C–F bond formation .
Ligand Design in Catalysis
Afanas’ev et al. (2020) synthesized chromium complexes with 2-methylprop-1-enyl-substituted diphosphine ligands, which exhibited exceptional activity in ethylene trimerization (94% selectivity for 1-hexene). The steric bulk of the methyl group and electronic effects of the bromine optimized metal coordination .
Future Perspectives
Future research should explore:
-
Photocatalytic Applications: Leveraging the bromine atom for C–X bond activation under visible light.
-
Bioconjugation: Functionalizing biomolecules via the propenyl group’s reactivity.
-
Sustainable Synthesis: Developing aqueous-phase or solvent-free methods to improve green chemistry metrics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume